![molecular formula C15H12ClN5O B278787 N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278787.png)
N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2003 by Pfizer and has since been extensively studied for its potential use in treating autoimmune diseases.
Wirkmechanismus
N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide works by inhibiting JAK3, which is a key enzyme involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide prevents the activation of these cytokines and the subsequent activation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to reduce inflammation in several animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been shown to prevent transplant rejection in animal models. In clinical trials, N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is that it has a well-established mechanism of action and has been extensively studied for its potential use in treating autoimmune diseases. However, one limitation is that it can have off-target effects on other JAK enzymes, leading to potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One direction is to study its potential use in treating other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the potential side effects of N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and to develop strategies to minimize them.
Synthesemethoden
The synthesis of N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 3-chloropyridine-2-carboxylic acid with methylhydrazine, followed by the reaction of the resulting intermediate with 2-bromopyridine. The final step involves the reaction of the resulting intermediate with 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid. The overall yield of the synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-3-pyridinyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing transplant rejection and treating certain types of cancer.
Eigenschaften
Molekularformel |
C15H12ClN5O |
---|---|
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
N-(2-chloropyridin-3-yl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H12ClN5O/c1-10-11(9-19-21(10)13-6-2-3-7-17-13)15(22)20-12-5-4-8-18-14(12)16/h2-9H,1H3,(H,20,22) |
InChI-Schlüssel |
ZMPNKIUGBPCVJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(N=CC=C3)Cl |
Kanonische SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.